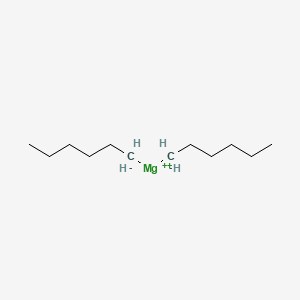
Magnesium, dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, dihexyl- is an organometallic compound that features a magnesium atom bonded to two hexyl groups. This compound is part of the broader class of organomagnesium compounds, which are known for their reactivity and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, dihexyl- can be synthesized through the reaction of magnesium metal with hexyl halides (such as hexyl chloride or hexyl bromide) in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction typically proceeds as follows:
Mg+2C6H13X→Mg(C6H13)2+X2
where X represents a halogen atom.
Industrial Production Methods
On an industrial scale, the production of magnesium, dihexyl- involves similar principles but is carried out in larger reactors with controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium, dihexyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and hexyl radicals.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the hexyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Often involves hydrogen or other reducing agents.
Substitution: Typically uses halides or other electrophiles under anhydrous conditions.
Major Products Formed
Oxidation: Magnesium oxide and hexyl radicals.
Reduction: Reduced forms of the target compounds.
Substitution: New organomagnesium compounds with different substituents.
Scientific Research Applications
Magnesium, dihexyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems and as a tool for studying magnesium’s biological functions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium, dihexyl- involves the reactivity of the magnesium center, which can interact with various molecular targets. The hexyl groups provide steric hindrance and influence the compound’s reactivity. The pathways involved include:
Nucleophilic attack: The magnesium center acts as a nucleophile, attacking electrophilic centers in other molecules.
Radical formation: Under certain conditions, the compound can generate hexyl radicals, which participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium, dibutyl-
- Magnesium, diphenyl-
- Magnesium, diethyl-
Uniqueness
Magnesium, dihexyl- is unique due to the length and structure of its hexyl groups, which provide distinct steric and electronic properties compared to shorter or more complex alkyl groups. This uniqueness influences its reactivity and suitability for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
37509-99-2 |
|---|---|
Molecular Formula |
C12H26Mg |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
InChI Key |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















